CID 67199388
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Overview
Description
The compound with the identifier “CID 67199388” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
CID 67199388 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and protective indole derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the use of a manganese catalyst can lead to the formation of specific alkylated products.
Scientific Research Applications
CID 67199388 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 67199388 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context, it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of certain cellular processes .
Comparison with Similar Compounds
CID 67199388 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar 2-D or 3-D structures can be identified using PubChem’s similarity search tools
Properties
Molecular Formula |
C21H27Si |
---|---|
Molecular Weight |
307.5 g/mol |
InChI |
InChI=1S/C21H27Si/c1-2-17-22(18-9-15-20-11-5-3-6-12-20)19-10-16-21-13-7-4-8-14-21/h2-8,11-14H,1,9-10,15-19H2 |
InChI Key |
PAQSNRYSBADDNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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